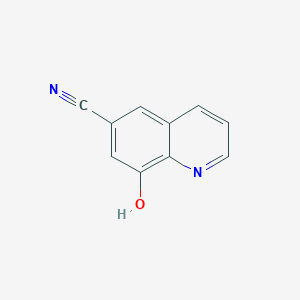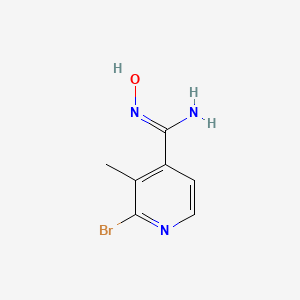
8-Hydroxyquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinoline-6-carbonitrile is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities The structure of this compound consists of a quinoline ring with a hydroxyl group at the 8th position and a cyano group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-6-carbonitrile typically involves the introduction of a cyano group to the quinoline ring. One common method is the reaction of 8-hydroxyquinoline with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxyquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of 8-hydroxyquinoline-6-amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 8-Hydroxyquinoline-6-amine.
Substitution: Various ethers and esters depending on the substituent used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-hydroxyquinoline-6-carbonitrile involves its ability to chelate metal ions, which can interfere with various biological processes. For example, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in certain cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity and use as a chelating agent.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced water solubility and similar biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with applications in coordination chemistry and medicinal chemistry.
Uniqueness
8-Hydroxyquinoline-6-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic and industrial applications .
Propriétés
Numéro CAS |
1025556-12-0 |
|---|---|
Formule moléculaire |
C10H6N2O |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
8-hydroxyquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-7-4-8-2-1-3-12-10(8)9(13)5-7/h1-5,13H |
Clé InChI |
MKAFLHLIONROCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2N=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)



